molecular formula C19H21N3O2S B2521541 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide CAS No. 1020979-95-6

2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

Cat. No. B2521541
CAS RN: 1020979-95-6
M. Wt: 355.46
InChI Key: MAMCUGCEWXSWOK-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide is a synthetic molecule that likely exhibits a complex structure with a thiazolo[3,2-a]pyrimidinone core. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and synthetic methods that could be relevant to the synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide, which can form ring-annulated products through the elimination of by-products like aniline . Although the exact synthesis of the compound is not detailed, it is plausible that similar synthetic strategies could be employed, utilizing electrophilic precursors and appropriate reaction conditions to construct the thiazolo[3,2-a]pyrimidinone skeleton.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data . These techniques would be essential in determining the precise structure of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide, ensuring the correct arrangement of the substituents around the heterocyclic core.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, related compounds containing pyrimidine and thiadiazole rings have been synthesized and reacted with various reagents to yield target compounds with potential herbicidal activity . These reactions often involve multistep processes, including ring closure and substitution reactions, which could be relevant to the chemical behavior of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR, 1H-NMR, EIMS, and elemental analyses . These methods would provide valuable information about the functional groups, molecular weight, and elemental composition of 2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide. Additionally, the presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence the biological activity of such compounds .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating the thiazolo[3,2-a]pyrimidine ring have been synthesized for antimicrobial evaluation. One study reports the utility of related structures in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Herbicidal Activity

Novel compounds containing pyrimidine and 1,3,4-thiadiazole rings have been designed and synthesized, demonstrating moderate to good selective herbicidal activity against certain plant species, though lacking inhibitory activity against others (Liu & Shi, 2014).

Anti-HIV and Anti-inflammatory Activities

Several studies have focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives for their potential anti-HIV and anti-inflammatory activities. For instance, derivatives have shown activity against HIV-1 (Danel, Pedersen, & Nielsen, 1998) and exerted moderate anti-inflammatory activity in animal models (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antiproliferative Activity Against Cancer Cell Lines

Compounds with a thiazolo[3,2-a]pyrimidine scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity to cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity, indicating potential for therapeutic applications in diseases related to adenosine receptor dysregulation (Harden, Quinn, & Scammells, 1991).

Future Directions

The future directions for “2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” and similar compounds could involve further exploration of their potential as antimicrobial agents, given the significant antibacterial and antitubercular activities observed in some compounds . Additionally, their structural similarity to biogenic purine bases suggests potential as purine antagonists , which could be an area of future research.

properties

IUPAC Name

2-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-5-15(14-9-7-6-8-10-14)17(23)21-16-11(2)20-19-22(18(16)24)12(3)13(4)25-19/h6-10,15H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCUGCEWXSWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

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